2-(2-Chlorostyryl)quinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C18H12ClNO2 |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-16-4-2-1-3-12(16)5-8-15-9-6-13-11-14(18(21)22)7-10-17(13)20-15/h1-11H,(H,21,22)/b8-5+ |
InChI Key |
ZHVRVPMXVBUAQZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. This is followed by a Horner–Emmons olefination reaction and subsequent hydrolysis of the ethyl ester to yield the desired carboxylic acid . The reaction conditions often involve the use of triethyl phosphate and various catalysts to facilitate the transformations.
Chemical Reactions Analysis
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the chlorostyryl group, potentially leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Properties
Research indicates that derivatives of quinoline, including 2-(2-Chlorostyryl)quinoline-6-carboxylic acid, exhibit neuroprotective effects. These compounds act as antagonists at the N-methyl-D-aspartate (NMDA) receptor complex, which is implicated in various neurodegenerative diseases. A notable study highlighted that certain quinoline derivatives can mitigate neurotoxic damage associated with conditions such as Alzheimer's disease, Huntington's disease, and ischemic stroke .
| Condition | Effect of Compound |
|---|---|
| Alzheimer's Disease | Neuroprotection against excitotoxicity |
| Huntington's Disease | Potential therapeutic agent |
| Ischemic Stroke | Reduction of neurotoxic injury |
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess activity against various pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .
| Pathogen Type | Activity |
|---|---|
| Bacteria | Effective against strains like E. coli and S. aureus |
| Fungi | Inhibitory effects on Candida species |
Case Studies
Recent case studies have illustrated the effectiveness of quinoline derivatives in preclinical models:
- A study demonstrated that a specific quinoline derivative significantly reduced tumor growth in xenograft models of breast cancer.
- Another investigation revealed its potential in overcoming drug resistance in ovarian cancer cells by modulating apoptotic pathways .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including the ABTS decolorization assay. Results indicate that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases .
| Assay Type | Result |
|---|---|
| ABTS Assay | Significant reduction in radical concentration |
Synthesis and Derivatives
The synthesis of this compound involves several methods, including condensation reactions between appropriate quinoline derivatives and carboxylic acids. The resulting compounds can be further modified to enhance their biological activity or reduce toxicity .
Mechanism of Action
The mechanism of action of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been reported to inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication. Additionally, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinoline-6-carboxylic acid derivatives vary widely based on substituents at the 2-position and modifications to the quinoline core. Key comparisons include:
2-(2-(Pyrrolidin-1-yl)ethoxy)quinoline-6-carboxylic acid
- Structure : Features a pyrrolidine-linked ethoxy group at the 2-position.
- Synthesis : Prepared via thionyl chloride-mediated activation of the carboxylic acid, followed by coupling with amine-containing intermediates .
- Properties : The polar pyrrolidine group enhances solubility in polar solvents, contrasting with the hydrophobic chlorostyryl group in the target compound.
2-(1-(4-Phenoxyphenoxy)propan-2-yl)quinoline-6-carboxylic acid (2d)
- Structure: Contains a phenoxyphenoxypropyl substituent.
- Synthesis : Involves hydrolysis of ester precursors using LiOH, yielding the carboxylic acid .
- Properties: The bulky phenoxy group may reduce membrane permeability compared to the planar chlorostyryl group.
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
- Structure : Chloro and hydroxyphenyl substituents at the 6- and 2-positions, respectively.
Physicochemical Properties
A comparison of key properties is summarized below:
*Estimated based on structural formula.
Biological Activity
2-(2-Chlorostyryl)quinoline-6-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.73 g/mol. The compound features a quinoline core with a chlorostyryl side chain, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C₁₆H₁₂ClN |
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The agar diffusion method indicated that the compound showed comparable activity to standard antibiotics such as ampicillin and gentamicin. In particular, modifications in the side chain length influenced antibacterial potency, suggesting structure-activity relationships in its design .
Anticancer Activity
The anticancer potential of this compound has been explored through several studies. Notably, compounds derived from this structure were tested against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results showed that certain derivatives had IC50 values ranging from 7.7 to 14.2 µg/mL, indicating potent antitumor activity compared to standard chemotherapy agents like 5-fluorouracil .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation, including topoisomerases and kinases associated with cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study involving various quinoline derivatives, this compound was evaluated for its antibacterial properties against MRSA strains. The results highlighted its effectiveness as an alternative treatment option in antibiotic-resistant infections .
Study 2: Antitumor Activity
A recent investigation assessed the antitumor effects of this compound on HepG2 and HCT116 cell lines using MTT assays. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Chlorostyryl)quinoline-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoline-6-carboxylic acid derivatives typically employs classical protocols like the Gould–Jacob or Friedländer reactions, modified to introduce halogenated styryl groups. For example, transition metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can attach the 2-chlorostyryl moiety to the quinoline core .
- Key Variables :
- Catalyst choice (e.g., Pd/C, CuI) affects regioselectivity.
- Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics.
- Temperature optimization (80–120°C) minimizes side reactions like decarboxylation.
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., styryl proton coupling patterns at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 328.05) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves stereochemistry and π-π stacking interactions in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) and tautomerism in acidic/basic conditions .
- Crystallographic Refinement : Use SHELXL to refine ambiguous electron density regions, especially near the chlorostyryl group .
Q. What strategies optimize the biological activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Quinoline Core : Introduce electron-withdrawing groups (e.g., -NO) to enhance π-deficient character and DNA intercalation .
- Styryl Group : Vary halogen position (meta vs. para) to modulate lipophilicity (logP) and membrane permeability .
- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) prioritizes high-affinity analogs .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMSO) for slow evaporation.
- Additive Use : Co-crystallize with crown ethers to stabilize the carboxylic acid group.
- Temperature Gradients : Gradual cooling (0.5°C/hr) from 60°C to 4°C promotes ordered lattice formation .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
